![molecular formula C21H20ClFN4OS B2540049 N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophényl)pipérazin-1-yl]acétamide CAS No. 338750-04-2](/img/structure/B2540049.png)
N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophényl)pipérazin-1-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20ClFN4OS and its molecular weight is 430.93. The purity is usually 95%.
BenchChem offers high-quality N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés synthétisés de ce composé ont été évalués pour leur activité antimicrobienne in vitro contre les espèces bactériennes à la fois Gram-positives et Gram-négatives, ainsi que les souches fongiques. Les résultats indiquent que certains dérivés (tels que les composés d1, d2 et d3) présentent des effets antimicrobiens prometteurs . Ces découvertes sont cruciales dans la lutte incessante contre les agents pathogènes résistants aux médicaments.
Potentiel anticancéreux
Le cancer reste un défi majeur pour la santé mondiale. Dans la quête de traitements efficaces, les chercheurs ont exploré l'activité anticancéreuse des dérivés de N-[4-(2-chlorophényl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophényl)pipérazin-1-yl]acétamide. Parmi eux, les composés d6 et d7 se démarquent comme des inhibiteurs puissants des cellules d'adénocarcinome mammaire humain positif au récepteur des œstrogènes (MCF7) . Ces composés sont prometteurs pour le développement futur de médicaments en oncologie.
Conception rationnelle de médicaments
Des études de docking moléculaire ont mis en lumière les interactions de liaison entre les composés actifs et des récepteurs spécifiques. Les composés d1, d2, d3, d6 et d7 présentent des scores de docking favorables au sein des sites de liaison des structures protéiques sélectionnées (ID PDB : 1JIJ, 4WMZ et 3ERT). Ces résultats suggèrent que ces dérivés pourraient servir de composés de tête pour la conception rationnelle de médicaments . De telles informations sont précieuses pour la conception de thérapies ciblées.
Noyau thiazole comme échafaudage médicinal
Le noyau thiazole, présent dans ce composé, a une riche histoire d'applications médicinales. Il a été associé à des propriétés telles que l'activité anti-inflammatoire, antibactérienne, antifongique, antituberculeuse, et même antitumorale . Les chercheurs continuent d'explorer son potentiel pharmacologique diversifié.
Mode d'action novateur
Compte tenu de la résistance croissante aux antimicrobiens, il est crucial de découvrir des molécules ayant des modes d'action novateurs. La structure unique des dérivés thiazoliques peut fournir une approche alternative pour lutter contre les infections microbiennes. En bloquant la biosynthèse des lipides bactériens ou en utilisant d'autres mécanismes, ces composés contribuent à la lutte contre les agents pathogènes résistants aux médicaments .
Approches multidisciplinaires
Les défis posés par le cancer exigent une approche multidisciplinaire. Les chercheurs combinent des expertises de divers domaines pour aborder les complexités du cancer. L'investigation des dérivés de this compound illustre cet effort collaboratif, faisant le pont entre la chimie, la biologie et la médecine .
Mécanisme D'action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities . They may interact with various proteins or enzymes in bacterial cells or cancer cells, disrupting their normal functions.
Biochemical Pathways
Based on its antimicrobial and anticancer activities, it is likely that this compound affects pathways related to cell growth and division . By inhibiting these pathways, the compound could prevent the proliferation of harmful cells.
Result of Action
The result of the action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is likely the death of harmful cells, such as bacteria or cancer cells . By inhibiting the normal function of target proteins or enzymes in these cells, the compound could prevent them from growing and dividing, leading to their death.
Propriétés
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4OS/c22-16-6-2-1-5-15(16)18-14-29-21(24-18)25-20(28)13-26-9-11-27(12-10-26)19-8-4-3-7-17(19)23/h1-8,14H,9-13H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGROWISCFIJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
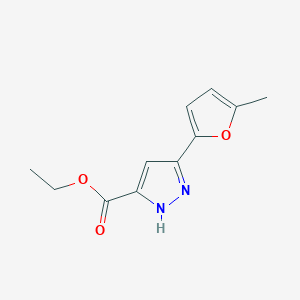
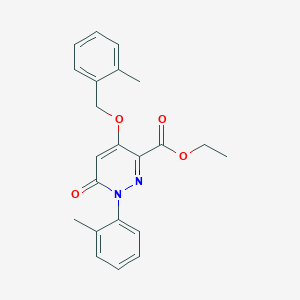
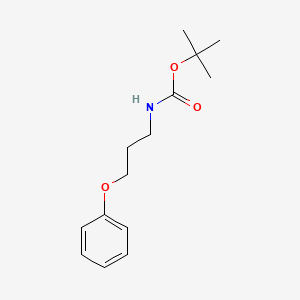
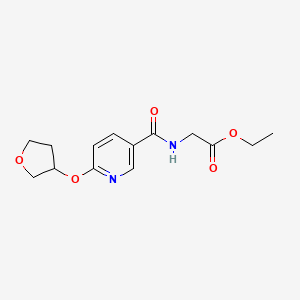
![(NE)-N-(6-methyl-6-azabicyclo[3.2.2]nonan-3-ylidene)hydroxylamine](/img/structure/B2539974.png)
![N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methylacetamide](/img/structure/B2539975.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2539978.png)
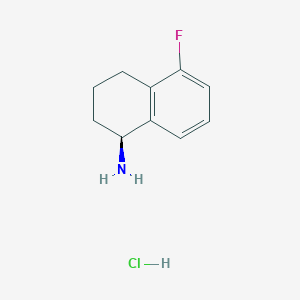
![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2539980.png)
![[(1-Phenylethyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B2539982.png)
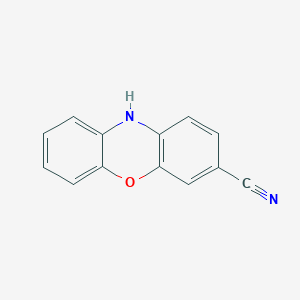
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2539985.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2539986.png)
![(E)-{[2-(cyclohexylsulfanyl)-5-nitrophenyl]methylidene}amino 4-chlorobenzoate](/img/structure/B2539988.png)
